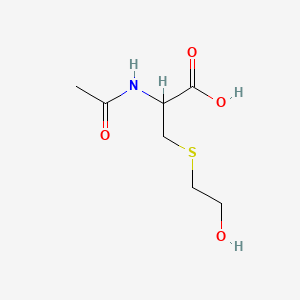

S-(b-hydroxyethyl)-N-acetylcysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO4S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12) |

InChI Key |

NAYOYSKSFGMFOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O |

Origin of Product |

United States |

The Mercapturic Acid Pathway: Formation and Significance

The mercapturic acid pathway represents a critical detoxification route for a wide array of electrophilic compounds, both of foreign (xenobiotic) and internal (endobiotic) origin. tandfonline.comnih.gov This multi-step process converts potentially harmful substances into more water-soluble, excretable metabolites known as mercapturic acids.

The formation of mercapturic acids, which are N-acetyl-L-cysteine S-conjugates, involves a series of enzymatic reactions. nih.govresearchgate.net The initial and pivotal step is the conjugation of the electrophilic compound with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). tandfonline.comtandfonline.com This creates a glutathione S-conjugate, which is typically less reactive and more water-soluble than the original electrophile. tandfonline.com

Following this initial conjugation, the pathway proceeds with the sequential removal of two amino acid residues from the glutathione moiety. First, γ-glutamyltranspeptidase cleaves the γ-glutamyl residue, yielding a cysteinylglycine (B43971) S-conjugate. tandfonline.comnih.gov Subsequently, dipeptidases remove the glycine (B1666218) residue, resulting in the formation of a cysteine S-conjugate. tandfonline.comnih.gov

The final step in the classic mercapturic acid pathway is the N-acetylation of the cysteine S-conjugate, a reaction catalyzed by cysteine S-conjugate N-acetyltransferase (NAT), to form the final mercapturic acid. tandfonline.comnih.gov These polar metabolites are then readily eliminated from the body, primarily through urine. researchgate.net The entire sequence of metabolites, from the initial glutathione conjugate to the final mercapturic acid, is sometimes referred to as a "mercapturomic" profile. tandfonline.comnih.gov

The significance of the mercapturic acid pathway is multifaceted. Primarily, it serves as a major detoxification mechanism, protecting cellular macromolecules like DNA from damage by electrophiles. researchgate.net The levels of specific mercapturic acids in urine can also serve as valuable biomarkers for assessing exposure to various chemicals, such as ethylene (B1197577) dibromide and acrylamide. wikipedia.org Furthermore, this pathway is not limited to xenobiotics; it also plays a role in the metabolism of endogenous compounds, including leukotrienes. tandfonline.comnih.gov While generally a detoxification route, it is noteworthy that in some instances, the intermediate L-cysteine S-conjugates can undergo bioactivation to form reactive species. tandfonline.comnih.gov

The biosynthesis of mercapturic acids is often an interorgan process, with the liver being the principal site for the initial glutathione conjugation and the kidneys playing a major role in the subsequent breakdown to cysteine conjugates. tandfonline.com However, evidence also suggests the existence of an intrahepatic pathway where the entire process can occur within the liver. tandfonline.com

Structural Classification and Nomenclature of N Acetylcysteine Derivatives

N-acetylcysteine (NAC) derivatives, including S-(β-hydroxyethyl)-N-acetylcysteine, are a class of compounds characterized by the N-acetylated form of the amino acid L-cysteine. researchgate.netnih.gov The core structure consists of an N-acetyl group attached to the nitrogen atom of L-cysteine. The diversity within this class of molecules arises from the various substituents attached to the sulfur atom of the cysteine residue.

The nomenclature of these derivatives follows systematic chemical naming conventions. For instance, S-(β-hydroxyethyl)-N-acetylcysteine is also known by its IUPAC name, (2R)-2-acetamido-3-(2-hydroxyethylthio)propanoic acid. Other synonyms include S-(2-Hydroxyethyl)-N-acetyl-L-cysteine and S-(β-Hydroxyethyl)mercapturic acid. cymitquimica.com The "S" in the name indicates that the substituent is attached to the sulfur atom. The "β" (or "2-") in "β-hydroxyethyl" specifies the position of the hydroxyl group on the ethyl chain attached to the sulfur.

N-acetylcysteine itself is the N-acetyl derivative of L-cysteine. researchgate.netebi.ac.uk Modifications to the core NAC structure lead to a variety of derivatives with different properties. For example, N-acetylcysteine amide (NACA) is the amide form of NAC, which exhibits enhanced lipophilicity and membrane permeability. nih.govresearchgate.net Another example is N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine, a metabolite of acrylonitrile (B1666552). smolecule.com

The structural classification of these derivatives is based on the nature of the group attached to the sulfur atom. This can range from simple alkyl or aryl groups to more complex moieties resulting from the metabolism of various xenobiotics.

Historical Context and Evolution of Research on N Acetylated Cysteine Conjugates

Glutathione S-Transferase (GST)-Mediated Conjugation Reactions

The primary mechanism for the formation of S-(β-hydroxyethyl)-N-acetylcysteine involves the conjugation of reactive electrophilic metabolites with glutathione (GSH), a reaction catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). wikipedia.orgmdpi.com GSTs play a critical role in cellular defense by rendering xenobiotics more water-soluble, thus facilitating their excretion from the body. wikipedia.orgmdpi.com The initial glutathione conjugate undergoes further metabolism, ultimately yielding the corresponding N-acetylcysteine derivative, which is then excreted in the urine. epa.govcdc.gov

Specificity of GST Isoforms in Electrophilic Adduct Formation

The GST superfamily is composed of multiple isoenzymes with overlapping yet distinct substrate specificities. nih.gov This diversity allows the body to process a wide array of xenobiotics. Research has shown that specific GST isoforms exhibit varying efficiencies in catalyzing the conjugation of precursors to HEMA.

For instance, studies on the metabolism of ethylene (B1197577) dibromide have highlighted the role of both rat and human GSTs in its activation through glutathione conjugation. oup.com Human GSTA1-1 has been specifically implicated in this process. oup.com Similarly, the theta-class GST T1-1 has been shown to mediate the conjugation of ethylene dibromide with GSH. oup.com In the case of acrylonitrile (B1666552) , in vivo studies in rats have demonstrated a selective binding to the mu-class GST subunit rGSTM1. nih.gov

The genetic makeup of an individual, specifically polymorphisms in GST genes, can influence their capacity to metabolize these precursors. For example, individuals with the GSTT1 gene, known as "conjugators," show different levels of ethylene oxide-protein adducts compared to "non-conjugators" who lack this gene, particularly in non-smokers. nih.gov This highlights the crucial role of specific GST isoforms in the detoxification of these compounds and, consequently, in the formation of HEMA.

Table 1: GST Isoform Specificity in the Metabolism of HEMA Precursors

| Precursor Compound | GST Isoform(s) Implicated | Organism/System Studied | Key Finding |

|---|---|---|---|

| Ethylene Dibromide | Human GSTA1-1, Human GSTT1-1 | Human | Catalyzes the conjugation with GSH. oup.com |

| Acrylonitrile | Rat rGSTM1 (mu-class) | Rat (in vivo) | Selective covalent binding of acrylonitrile. nih.gov |

| Ethylene Oxide | Human GSTT1 | Human | Influences levels of protein adducts in non-smokers. nih.gov |

Precursor Compounds Leading to S-(β-hydroxyethyl)-N-acetylcysteine Synthesis

Several industrial chemicals are known precursors to the formation of S-(β-hydroxyethyl)-N-acetylcysteine in the body. The metabolism of these compounds generates reactive electrophilic intermediates that are then conjugated with glutathione.

Acrylonitrile, a widely used industrial monomer, is metabolized in the body to a reactive epoxide intermediate, 2-cyanoethylene oxide (glycidonitrile). nih.gov This epoxide is a key electrophile that reacts with glutathione. The resulting glutathione conjugate is then further processed to form mercapturic acids, including N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (CHEMA) and N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). nih.gov Animal studies have confirmed that exposure to acrylonitrile leads to the urinary excretion of these metabolites. nih.govnih.gov

Ethylene oxide, a gas used in sterilization and chemical synthesis, is a direct precursor to HEMA. scialert.net Its high reactivity allows it to readily form adducts with cellular macromolecules, including proteins and DNA. nih.gov The primary detoxification pathway for ethylene oxide involves conjugation with glutathione, catalyzed by GSTs. nih.gov This conjugation leads to the formation of S-(2-hydroxyethyl)glutathione, which is subsequently metabolized to HEMA and excreted in the urine. cdc.govscialert.net The presence of HEMA in urine is a recognized biomarker for ethylene oxide exposure. cdc.gov

Vinyl chloride, a known human carcinogen primarily used in the production of polyvinyl chloride (PVC), is metabolized by cytochrome P450 enzymes to the reactive epoxide, chloroethylene oxide. cdc.govscialert.net This epoxide can then spontaneously rearrange to form 2-chloroacetaldehyde. cdc.gov Both of these intermediates are electrophilic and can be detoxified by conjugation with glutathione. cdc.govtoxicdocs.org This metabolic pathway ultimately leads to the formation of S-(2-hydroxyethyl)-N-acetylcysteine as a urinary metabolite. epa.govscialert.nettoxicdocs.org

Ethylene dibromide (EDB), a fumigant and gasoline additive, undergoes metabolic activation through both oxidation and glutathione conjugation. iaea.orgnih.gov The conjugation of EDB with glutathione, catalyzed by GSTs, is a critical step that can lead to the formation of a reactive episulfonium ion. oup.comiaea.org This highly reactive intermediate can bind to DNA, but it is also a precursor to the formation of HEMA, which is subsequently excreted. nih.gov The metabolic pathway involves the initial formation of S-(2-bromoethyl)glutathione, which then leads to the hydroxyethyl (B10761427) derivative.

Table 2: Precursor Compounds and their Metabolic Activation to HEMA

| Precursor Compound | Key Reactive Intermediate(s) | Metabolic Pathway |

|---|---|---|

| Acrylonitrile | 2-Cyanoethylene oxide (Glycidonitrile) | Oxidation followed by glutathione conjugation. nih.gov |

| Ethylene Oxide | Ethylene Oxide | Direct glutathione conjugation. nih.govscialert.net |

| Vinyl Chloride | Chloroethylene oxide, 2-Chloroacetaldehyde | Oxidation to an epoxide, followed by glutathione conjugation. cdc.govtoxicdocs.org |

| Ethylene Dibromide | Episulfonium ion | Direct glutathione conjugation. oup.comiaea.org |

Cytochrome P450 (CYP) Monooxygenase Involvement in Precursor Activation

The journey to S-(β-hydroxyethyl)-N-acetylcysteine often begins with the action of a diverse family of enzymes known as cytochrome P450 (CYP) monooxygenases. nih.govnih.gov These enzymes are crucial players in Phase I metabolism, which typically involves the introduction or exposure of functional groups on a substrate molecule, making it more polar and susceptible to subsequent reactions. nih.gov

Oxidative Biotransformation Leading to Reactive Intermediates

CYP enzymes catalyze the oxidation of a wide array of substances. nih.govresearchgate.net In the context of S-(β-hydroxyethyl)-N-acetylcysteine formation, a precursor compound is activated by a CYP-mediated oxidation reaction. nih.gov This process can generate highly reactive electrophilic intermediates. researchgate.net For instance, a compound like vinyl chloride can be oxidized by CYP enzymes to form a reactive epoxide, chloroethylene oxide. It is these reactive intermediates that are primed for the next stage of metabolism.

Interplay Between Phase I and Phase II Metabolic Processes

The generation of reactive intermediates by Phase I enzymes like CYPs sets the stage for Phase II conjugation reactions. nih.govlongdom.org This interplay is a critical detoxification strategy. The reactive molecule, which could otherwise cause cellular damage, is quickly neutralized by being joined to an endogenous molecule. longdom.org In the formation of S-(β-hydroxyethyl)-N-acetylcysteine, the reactive intermediate generated in Phase I is immediately targeted for conjugation with glutathione in Phase II. nih.gov

Subsequent Metabolism of Glutathione Conjugates to Mercapturic Acids

The conjugation of the reactive intermediate with glutathione is the first step in the mercapturic acid pathway. tandfonline.comresearchgate.net This pathway is a major route for the biotransformation and elimination of a vast number of foreign compounds. tandfonline.com The resulting glutathione S-conjugate is then sequentially broken down to ultimately form the N-acetylcysteine conjugate, which is readily excreted. tandfonline.comtandfonline.com

Gamma-Glutamyltransferase and Dipeptidase Activities

The breakdown of the glutathione conjugate begins with the enzyme gamma-glutamyltransferase (GGT). tandfonline.comnih.gov GGT removes the γ-glutamyl residue from the glutathione conjugate. nih.gov Following this, a dipeptidase acts on the resulting cysteinyl-glycine conjugate, cleaving the glycine moiety to yield a cysteine S-conjugate. researchgate.nettandfonline.com These initial degradation steps often occur on the outer surface of cell membranes, particularly in tissues like the kidney and liver. tandfonline.com

N-Acetyltransferase Activity in Cysteine Conjugation

The final step in the formation of S-(β-hydroxyethyl)-N-acetylcysteine is the N-acetylation of the cysteine S-conjugate. tandfonline.comtandfonline.com This reaction is catalyzed by the enzyme N-acetyltransferase (NAT), which transfers an acetyl group from acetyl-CoA to the amino group of the cysteine conjugate. nih.govwikipedia.org This acetylation step significantly increases the water solubility of the molecule, facilitating its excretion from the body, primarily in the urine. tandfonline.comtandfonline.com The enzyme NAT8, in particular, has been identified as a key player in the acetylation of cysteine conjugates. nih.gov

Post-conjugation Enzymatic Modifications and Fates of N-Acetylcysteine Metabolites (e.g., Deacetylation)

While the formation of mercapturic acids like S-(β-hydroxyethyl)-N-acetylcysteine is a primary detoxification route, these metabolites can undergo further enzymatic modifications. One such process is deacetylation, the removal of the acetyl group. nih.gov

| Compound Name |

| S-(β-hydroxyethyl)-N-acetylcysteine |

| Glutathione |

| Chloroethylene oxide |

| Acetyl-CoA |

| N-acetyl-L-cysteine |

| Cysteine |

| Glycine |

| S-(β-hydroxyethyl)glutathione |

| S-(β-hydroxyethyl)cysteine |

| Vinyl chloride |

Biochemical Pathways and Enzymatic Formation of S-(β-hydroxyethyl)-N-acetylcysteine

The journey of S-(β-hydroxyethyl)-N-acetylcysteine formation is a classic example of xenobiotic metabolism, primarily routed through the mercapturic acid pathway. This detoxification process involves the conjugation of the xenobiotic with the endogenous antioxidant glutathione, followed by a series of enzymatic modifications.

The initial and critical step is the conjugation of an electrophilic xenobiotic with glutathione (GSH). A prime example of a precursor to S-(β-hydroxyethyl)-N-acetylcysteine is ethylene oxide, a reactive epoxide. This reaction is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). nih.gov These enzymes facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the xenobiotic. In the case of ethylene oxide, this results in the formation of S-(2-hydroxyethyl)glutathione.

Following the initial conjugation, the newly formed glutathione conjugate undergoes a series of catabolic steps to yield the final mercapturic acid product. This process involves the sequential removal of the glutamate (B1630785) and glycine residues from the glutathione moiety. The enzyme γ-glutamyltransferase initiates this by cleaving the γ-glutamyl bond, releasing glutamate. Subsequently, a dipeptidase acts to hydrolyze the cysteinyl-glycine bond, liberating glycine.

The resulting S-(2-hydroxyethyl)-L-cysteine is then acetylated in the final step of the pathway. This acetylation is carried out by the enzyme N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue. This final modification yields S-(β-hydroxyethyl)-N-acetylcysteine, a water-soluble and readily excretable mercapturic acid.

Another potential, though less direct, pathway to the formation of S-(β-hydroxyethyl)-N-acetylcysteine involves the hydrolysis of a precursor xenobiotic by epoxide hydrolases. These enzymes convert epoxides into their corresponding diols. While this is a separate detoxification pathway, the resulting diol may undergo further metabolism that could potentially lead to intermediates that are then conjugated with glutathione and processed as described above.

Table 1: Key Enzymes in the Formation of S-(β-hydroxyethyl)-N-acetylcysteine

| Enzyme Family | Specific Enzyme(s) | Role in the Pathway |

| Glutathione S-transferases (GSTs) | Various cytosolic and microsomal GSTs | Catalyzes the initial conjugation of glutathione with the electrophilic xenobiotic (e.g., ethylene oxide). |

| γ-Glutamyltransferase | Membrane-bound enzyme | Removes the glutamate residue from the glutathione conjugate. |

| Dipeptidases | Various peptidases | Cleaves the glycine residue from the S-substituted cysteinyl-glycine intermediate. |

| N-Acetyltransferases (NATs) | NAT isozymes | Catalyzes the final acetylation of S-(2-hydroxyethyl)-L-cysteine to form the mercapturic acid. |

Stereochemical Considerations in Metabolite Formation and Identification

The stereochemistry of S-(β-hydroxyethyl)-N-acetylcysteine is an important aspect of its biochemistry, particularly when its precursor xenobiotic is chiral. The enzymatic reactions involved in its formation can exhibit stereoselectivity, leading to the preferential formation of one stereoisomer over another.

The core of S-(β-hydroxyethyl)-N-acetylcysteine contains a chiral center at the α-carbon of the N-acetylcysteine moiety, which is derived from the naturally occurring L-cysteine. Therefore, the designation is typically S-(β-hydroxyethyl)-N-acetyl-L-cysteine.

However, if the parent xenobiotic itself contains a chiral center, the resulting mercapturic acid can exist as diastereomers. For instance, the metabolism of a chiral epoxide like styrene (B11656) oxide results in the formation of diastereomeric mercapturic acids. Research has shown that the conjugation of styrene oxide with glutathione, catalyzed by GSTs, can lead to the formation of two distinct diastereomeric mercapturic acids: N-acetyl-S-(1-phenyl-2-hydroxyethyl)cysteine and N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, with each existing as 'R' and 'S' configurations. nih.gov

The stereospecificity of the GST-catalyzed conjugation is a key determinant of the diastereomeric ratio of the final product. Different GST isozymes can exhibit varying degrees of stereoselectivity for different substrates. Studies on the conjugation of 2-halooctanes have demonstrated that the reaction proceeds with an inversion of configuration at the chiral carbon of the substrate. nih.gov This highlights the enzyme's role in dictating the stereochemical outcome of the metabolic process.

The identification and quantification of these stereoisomers often require specialized analytical techniques. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, is a powerful tool for separating and analyzing enantiomers and diastereomers of mercapturic acids. researchgate.netsigmaaldrich.com Derivatization with chiral reagents can also be employed to facilitate the separation of enantiomers by creating diastereomeric derivatives that can be resolved using standard chromatographic methods. nih.govresearchgate.net The ability to distinguish between different stereoisomers is crucial for understanding the stereoselective metabolism of xenobiotics and for accurately assessing exposure based on biomarker analysis.

Analytical Methodologies for Detection and Quantification of S β Hydroxyethyl N Acetylcysteine

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of S-(β-hydroxyethyl)-N-acetylcysteine. This powerful combination allows for the separation, detection, and quantification of the analyte with high specificity and sensitivity, even at low concentrations found in biological samples. researchgate.netrsc.org Methods have been developed for the simultaneous measurement of S-(β-hydroxyethyl)-N-acetylcysteine alongside other mercapturic acids in human urine. oup.comdocumentsdelivered.com

The chromatographic separation of S-(β-hydroxyethyl)-N-acetylcysteine from other components in a sample is a crucial first step before mass spectrometric analysis. High-Performance Liquid Chromatography (HPLC) and its faster variant, Rapid Resolution Liquid Chromatography (RRLC), are widely used for this purpose. documentsdelivered.com These techniques utilize a stationary phase, typically a C18 column, and a mobile phase to separate compounds based on their physicochemical properties. insights.biorsc.org

For instance, a validated RRLC-MS/MS method for the simultaneous quantification of N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA) and S-(β-hydroxyethyl)-N-acetylcysteine (HEMA) in human urine has been established. documentsdelivered.com Similarly, HPLC is routinely used to separate N-acetylcysteine (NAC) and its derivatives from complex matrices like cell culture media or pharmaceutical formulations before quantification. insights.bioresearchgate.net The integration of these liquid chromatography systems with tandem mass spectrometry provides a robust platform for analysis. documentsdelivered.com

Following chromatographic separation, the analyte must be ionized before it can be detected by the mass spectrometer. Electrospray Ionization (ESI) is the most common ionization technique for this application. rsc.orgnih.gov ESI transforms the analyte molecules from the liquid phase into gas-phase ions with minimal fragmentation. This "soft" ionization technique is particularly suitable for polar and thermally labile molecules like S-(β-hydroxyethyl)-N-acetylcysteine.

The analysis is typically performed in either positive or negative ion mode. rsc.orgnih.gov In negative ESI mode, the precursor ions selected for analysis are often the deprotonated molecules [M-H]⁻. oup.com This approach is used for the quantitative analysis of S-(β-hydroxyethyl)-N-acetylcysteine and its labeled analogs in human urine. oup.com For the parent compound, N-acetylcysteine, mass spectrometric detection has been achieved using positive electrospray ionization. nih.gov

To achieve the highest levels of selectivity and sensitivity, tandem mass spectrometers are often operated in Multiple Reaction Monitoring (MRM) mode. oup.comnih.gov MRM is a type of selected reaction monitoring (SRM) where a specific precursor ion is selected in the first quadrupole (MS1), fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole (MS2) for detection. wikipedia.org This process of monitoring a specific "transition" (precursor ion → product ion) drastically reduces chemical noise and matrix interference, leading to a much better signal-to-noise ratio. nih.gov

This technique allows for the detection and quantification of specific molecules in a complex mixture with very high sensitivity. nih.gov For the analysis of N-acetylcysteine (NAC), the mass transition pair of 164 → 122 has been used. nih.gov In the analysis of NAC adducts, product ions at m/z 130.0 and 162.0 are monitored. researchgate.net For the simultaneous analysis of HEMA and CEMA, quantitative analysis is performed in the MRM mode, selecting the product ion fragments with the maximum intensities to ensure the highest possible sensitivity. oup.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| N-acetylcysteine | 164 | 122 | Positive ESI | nih.gov |

| N-acetylcysteine Adducts | Not Specified | 130.0, 162.0 | Not Specified | researchgate.net |

| Acetaminophen (B1664979)–cysteine adducts | 271 | 140 | Positive ESI | rsc.org |

Quantitative analysis by LC-MS/MS relies on the use of internal standards to correct for variations in sample preparation, injection volume, and matrix effects. nih.govwaters.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. waters.comacanthusresearch.com These standards, in which atoms like hydrogen or carbon are replaced by their heavy isotopes (e.g., ²H or ¹³C), have nearly identical chemical and physical properties to the analyte itself. acanthusresearch.comnih.gov

The use of a SIL internal standard, such as d3-N-acetylcysteine for the analysis of N-acetylcysteine, is essential for accurate quantification. nih.gov This standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, allowing for reliable correction and precise measurement. nih.govwaters.com The mass difference ensures that the standard can be distinguished from the analyte by the mass spectrometer. acanthusresearch.com Isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been successfully used to establish reference concentrations for HEMA in the general population. researchgate.net

Alternative Spectroscopic and Chromatographic Techniques

While LC-MS/MS is the preferred method for its sensitivity and specificity, other techniques can be employed for the detection and quantification of S-(β-hydroxyethyl)-N-acetylcysteine or its parent compound, N-acetylcysteine, particularly in less complex matrices or when high sensitivity is not the primary requirement.

UV Spectrophotometry offers a simpler and more accessible alternative for the quantification of N-acetylcysteine (NAC). researchgate.net This method is based on the principle that the compound absorbs light at a specific wavelength. For NAC, detection is often performed at wavelengths around 212 nm or 214 nm. insights.biorsc.org Some methods have also utilized a maximum absorbance at 235 nm in a sodium hydroxide (B78521) solution. researchgate.net

While less selective and sensitive than mass spectrometry, UV detection coupled with HPLC can be a robust and reliable method for analyzing NAC in pharmaceutical preparations. rsc.orgnih.gov The method's suitability has been validated according to official guidelines for parameters such as linearity, precision, and accuracy. rsc.org However, this technique is more susceptible to interference from other compounds in the sample that absorb light at similar wavelengths. nih.gov

| Technique | Analyte | Wavelength (λmax) | Key Findings | Reference |

| HPLC-UV | N-acetylcysteine (NAC) | 214 nm | Linear response from 10-50 μg/mL. LOD: 0.70 μg/mL, LOQ: 2.11 μg/mL. | rsc.org |

| UV Spectrophotometry | N-acetylcysteine (NAC) | 235 nm | Method validated for linearity, accuracy, and precision in tablet formulations. | researchgate.net |

| Spectrophotometry | N-acetyl-L-cysteine (NAC) | Not Specified | Based on a redox and complexation reaction with Fe(III) and TPTZ. LOD: 0.14 μM. | nih.gov |

| Flow Injection Spectrophotometry | N-acetyl-l-cysteine (NAC) | Not Specified | Based on complex formation with Palladium(II). LOD: 5.84 × 10⁻⁶ mol L⁻¹. | nih.gov |

| HPLC-UV | N-acetylcysteine (NAC) & Di-NAC | 212 nm | LOD: 0.0001 mg/ml (NAC), 0.00015 mg/ml (Di-NAC). | insights.bio |

Fluorescent Sensing Platforms and Derivatization Agents

The detection of N-acetylcysteine (NAC) and its conjugates, such as S-(β-hydroxyethyl)-N-acetylcysteine, in biological samples often requires derivatization to enhance sensitivity and selectivity, particularly for fluorescence-based detection methods. Derivatization agents typically target the thiol group of NAC. However, for S-(β-hydroxyethyl)-N-acetylcysteine, where the thiol group is alkylated, these methods would apply to measuring the parent compound NAC or require a preliminary chemical reduction step to liberate the free thiol.

Several fluorescent derivatization agents have been employed in conjunction with high-performance liquid chromatography (HPLC) for the analysis of NAC. One common agent is N-(1-pyrenyl)maleimide (NPM), which reacts with the sulfhydryl group of NAC to form a highly fluorescent adduct that can be readily quantified. nih.govpsu.edu This method has been validated for determining NAC concentrations in biological samples, demonstrating good linearity and sensitivity. nih.govpsu.edu Another established derivatization strategy involves using o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, which can include N-acetyl-L-cysteine itself, to form fluorescent diastereomers that allow for chiral separation and quantification. researchgate.net

Beyond traditional derivatization, novel fluorescent sensing platforms are being explored. One such approach utilizes the quenching of red fluorescent oligonucleotide-stabilized silver nanoclusters (Ag NCs) by NAC. nih.gov The interaction between NAC and the Ag NCs leads to a decrease in fluorescence intensity, which can be correlated to the concentration of NAC. nih.gov This method offers a simple and sensitive alternative for NAC determination in pharmaceutical preparations, with a reported limit of detection of 50 nM. nih.gov The quenching mechanism is complex, involving the partial replacement of the DNA template on the nanocluster by NAC. nih.gov Fluorescent probes designed for cysteine, a related biothiol, also offer insights into potential sensing mechanisms that could be adapted for NAC conjugates. nih.govresearchgate.net These probes often work through mechanisms like Michael addition or cyclization reactions that are specific to the thiol group. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of S-(β-hydroxyethyl)-N-acetylcysteine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the covalent linkage between the N-acetylcysteine moiety and the β-hydroxyethyl group.

In the ¹H NMR spectrum of the parent N-acetylcysteine, characteristic signals include a peak for the methyl group protons (CH₃) at approximately 1.98–2.0 ppm, methylene (B1212753) protons (CH₂) adjacent to the sulfur atom at around 2.82 ppm, and the α-proton (H-C-N) at about 4.41 ppm. researchgate.netmdpi.com The formation of the S-(β-hydroxyethyl)-N-acetylcysteine conjugate would be confirmed by the appearance of new signals corresponding to the hydroxyethyl (B10761427) group (-S-CH₂-CH₂-OH) and the disappearance of the thiol proton (-SH) peak, which typically appears around 2.4 ppm in the parent NAC molecule. researchgate.net NMR has been successfully used to verify the conjugation of NAC to various molecules, such as polyethylene (B3416737) glycol (PEG), where the presence of the acetyl group peak from NAC at ~2.0 ppm in the final product's spectrum confirmed successful synthesis. nih.gov

¹³C NMR spectroscopy provides complementary evidence for structural confirmation. For NAC, distinct peaks are observed for the carbonyl carbons and the carbons of the acetyl and cysteinyl groups. nih.govresearchgate.net Upon conjugation, the chemical shift of the carbon atom attached to the sulfur will change significantly due to the new C-S bond. Dynamic ¹³C NMR studies on hyperpolarized [1-¹³C] NAC have shown distinct peaks for NAC and its metabolites, demonstrating the sensitivity of ¹³C chemical shifts to the local chemical environment around the carbonyl group. nih.gov For instance, the formation of a disulfide bond with glutathione (B108866) results in a detectable shift of 1.5 ppm. nih.gov A similar principle applies to the structural verification of S-(β-hydroxyethyl)-N-acetylcysteine, where the unique ¹³C signals of the β-hydroxyethyl group would provide definitive proof of the structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for analyzing the functional groups present in S-(β-hydroxyethyl)-N-acetylcysteine and confirming its formation from the parent NAC molecule. The FT-IR spectrum of N-acetylcysteine displays several characteristic absorption bands corresponding to its functional groups. mdpi.comekb.eg These typically include a broad band for the O-H stretch of the carboxylic acid group (around 3100-3400 cm⁻¹), a sharp peak for the C=O stretch of the amide and carboxylic acid (around 1700 cm⁻¹ and 1654 cm⁻¹), and N-H bending vibrations. ekb.egresearchgate.net

A critical peak for identifying the free thiol group (-SH) in NAC is its stretching vibration, which is expected around 2500–2600 cm⁻¹. researchgate.netacs.org The most definitive evidence of the successful synthesis of S-(β-hydroxyethyl)-N-acetylcysteine in an FT-IR spectrum would be the disappearance of this -SH stretching band. acs.org This indicates that the sulfur atom has formed a new covalent bond. Concurrently, new or intensified peaks corresponding to the added hydroxyethyl group would be expected, such as those for C-O stretching (around 1000-1100 cm⁻¹). ekb.eg

This approach has been used effectively to confirm the conjugation of NAC to other materials. For example, when NAC is anchored to gold nanoclusters, the FT-IR spectrum of the resulting product shows the absence of the -SH stretching vibration, confirming the formation of an Au-S bond. acs.org Similarly, in the creation of N-acetylcysteine-chitosan conjugates, FT-IR analysis confirms the stable binding through observable changes in the spectra, including differences in peak intensities and the presence of characteristic NAC bands. researchgate.net

Method Validation Parameters for N-Acetylcysteine Conjugates in Biological Matrices

The validation of analytical methods for quantifying N-acetylcysteine conjugates in complex biological matrices like plasma or serum is critical to ensure the reliability and accuracy of the results. Validation is performed according to established guidelines, assessing several key parameters. ijper.orgresearchgate.net

Assessment of Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy is the closeness of the mean test results to the true or accepted reference value. nih.govnih.gov Precision is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD), whereas accuracy is expressed as the percentage of recovery of the analyte. nih.govinsights.bio

For bioanalytical methods, precision and accuracy are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. youtube.comfda.gov Acceptance criteria for chromatographic assays generally require the CV to be within ±15% for QC samples and within ±20% at the LLOQ. fda.gov Accuracy should also fall within ±15% of the nominal value (±20% at the LLOQ). fda.gov Studies on NAC and its conjugates have demonstrated methods that meet these criteria. For instance, an HPLC method for NAC in biological samples reported a within-run precision CV of 1.5% and a between-run precision CV of 2.7%. nih.gov Another validated assay for NAC in serum and cerebrospinal fluid (CSF) showed acceptable intra- and inter-assay variability of less than 10.5%. nih.gov

Below is a table summarizing precision and accuracy data from various validated methods for NAC analysis.

| Analyte | Matrix | Method | Concentration Level | Precision (%CV / %RSD) | Accuracy (% Recovery) | Citation |

| N-acetylcysteine | Biological Materials | HPLC-Fluorescence | 0.5 mM | 1.5 (within-run), 2.7 (between-run) | 86% - 96% | nih.govpsu.edu |

| N-acetylcysteine | Cell Culture Media | RP-HPLC-DAD | 0.0025 - 0.0075 mg/mL | < 2% | Not specified | insights.bio |

| N-acetylcysteine | Granules/Tablets | LC-UV | 10 - 50 µg/mL | < 2% | > 97% | rsc.org |

| N-acetylcysteine | Serum / CSF | MS/MS | 10 - 10,000 ng/mL | < 10.5% (intra- & inter-assay) | Not specified | nih.gov |

Determination of Recovery Rates

Recovery is a measure of the efficiency of an analytical method's extraction process from a biological matrix. It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a pure standard solution of the same concentration. High and consistent recovery is essential for a reliable bioanalytical method.

For N-acetylcysteine conjugates, recovery rates are influenced by the sample preparation and extraction techniques used. Validated methods for NAC have reported excellent recovery. A study using HPLC with fluorescence detection after derivatization with NPM reported a relative recovery of NAC from biological materials ranging from 86% to 96%. nih.govpsu.edu Another validated LC-UV method for NAC in pharmaceutical formulations demonstrated an accuracy with a recovery of over 97%. rsc.org These high recovery rates indicate that the extraction procedures effectively isolate the analyte from the matrix with minimal loss, ensuring that the measured concentration is a true representation of the amount present in the sample.

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov The LOQ is a critical parameter for assays intended to measure low levels of a substance in biological fluids.

For N-acetylcysteine and its conjugates, various analytical techniques have achieved low LOD and LOQ values, enabling sensitive measurement. For example, an HPLC method with fluorescence detection for NAC reported an LOQ of 32 nM from biological samples. nih.gov A separate RP-HPLC method for NAC in cell culture media established an LOD of 0.0001 mg/mL and an LOQ of 0.00018 mg/mL. insights.bio The choice of analytical technique significantly impacts these limits; methods coupled with mass spectrometry or sensitive fluorescence detection typically yield the lowest values.

The table below presents LOD and LOQ values from different analytical methods developed for NAC.

| Analyte | Matrix/Sample Type | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |

| N-acetylcysteine | Biological Samples | HPLC-Fluorescence | Not specified | 32 nM | nih.gov |

| N-acetylcysteine | Cell Culture Media | RP-HPLC-DAD | 0.0001 mg/mL | 0.00018 mg/mL | insights.bio |

| N-acetylcysteine | Pharmaceutical Granules | Fluorescence Quenching | 50 nM | Not specified | nih.gov |

| N-acetylcysteine | Pharmaceutical Formulations | LC-UV | 0.70 µg/mL | 2.11 µg/mL | rsc.org |

| N-acetylcysteine (as thiol) | Plasma | Ion-pair LC-Fluorimetry | Not specified | 0.15 µM | nih.gov |

Linearity and Dynamic Range Validation

The validation of an analytical method's linearity and dynamic range is fundamental to ensuring that the measured response is directly proportional to the concentration of the analyte over a specific range. For S-(β-hydroxyethyl)-N-acetylcysteine (HEMA), various studies have established the linearity of analytical methods, primarily those employing liquid chromatography coupled with mass spectrometry.

In a method developed for the simultaneous quantification of HEMA and N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA) in human urine using rapid resolution liquid chromatography–electrospray ionization tandem mass spectrometry (RRLC–MS–MS), a linear range for HEMA was established at 0.2–40.0 ng/mL. oup.com This range demonstrates the method's suitability for detecting HEMA at concentrations relevant to assessing exposure to its parent compounds. oup.com

While data specifically for HEMA is somewhat limited, extensive research on its parent compound, N-acetylcysteine (NAC), provides context for the validation of related analytical methods. These methods often require distinguishing NAC from its oxidized forms and other related species. insights.bio For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method for NAC demonstrated excellent linearity over a concentration range of 10 to 50 μg/mL, with a correlation coefficient (r) equal to 1. rsc.org Another stability-indicating RP-HPLC method for NAC and its dimer, Di-NAC, also showed strong linearity with a correlation coefficient of 1.00 for both analytes. insights.bio Further studies have reported wide linear ranges for NAC, such as 1 to 4000 µg/mL and 8 to 2500 nM, depending on the specific method and instrumentation used. ijper.orgnih.gov

The establishment of a linear relationship is typically confirmed by a high correlation coefficient (r or r²) value, ideally close to 1.00, indicating a strong correlation between the instrumental response and the analyte concentration. semanticscholar.org

Table 1: Examples of Linearity in Analytical Methods for HEMA and Related Compounds

| Analyte | Analytical Method | Linear Range | Correlation Coefficient (r/r²) | Source |

|---|---|---|---|---|

| S-(β-hydroxyethyl)-N-acetylcysteine (HEMA) | RRLC–MS–MS | 0.2–40.0 ng/mL | Not Specified | oup.com |

| N-acetylcysteine (NAC) | LC-UV | 10–50 μg/mL | r = 1 | rsc.org |

| N-acetylcysteine (NAC) | RP-HPLC | Not Specified | R = 1.00 | insights.bio |

| N,N'-diacetyl-L-cystine (Di-NAC) | RP-HPLC | Not Specified | R = 1.00 | insights.bio |

| N-acetylcysteine (NAC) | RP-HPLC | 8–2500 nM | Not Specified | nih.gov |

| N-acetylcysteine (NAC) | RP-HPLC | 1 to 4000 µg/ml | Not Specified | ijper.org |

Sample Preparation Strategies for Biological Samples

Preparing biological samples like urine or plasma is a critical step to remove interfering substances and ensure the analyte can be accurately measured. For S-(β-hydroxyethyl)-N-acetylcysteine, several strategies are employed, ranging from simple dilution to more complex extraction procedures.

Direct Dilution Techniques

Direct dilution is a straightforward and rapid sample preparation method, particularly suitable for urine analysis where the analyte concentration may be relatively high and the matrix complexity is lower than that of blood.

A validated method for quantifying HEMA in human urine utilizes a direct dilution approach. oup.com The procedure involves adding 10 µL of formic acid to a 1 mL aliquot of a urine sample, followed by centrifugation. oup.com A 100 µL portion of the resulting supernatant is then spiked with an internal standard and diluted to 1 mL with 0.1% aqueous formic acid before analysis by RRLC–MS–MS. oup.com This simple "dilute-and-shoot" method minimizes sample handling time and potential for analyte loss. oup.com To account for variability in urine concentration and ionic strength, which can affect analytical recovery, isotope-dilution techniques are often integrated into the method. nih.gov The use of a stable isotope-labeled internal standard, such as D4-HEMA, allows for precise correction of any sample-specific matrix effects or recovery inconsistencies. oup.comnih.gov

Extraction Methods (e.g., Trichloroacetic Acid Precipitation)

When analyzing more complex matrices like plasma or when lower detection limits are required, extraction methods are necessary to isolate the analyte and remove interfering components such as proteins.

Trichloroacetic Acid (TCA) Precipitation: TCA precipitation is a common technique used to remove proteins from biological samples. nih.govnih.gov While TCA is used to precipitate and quantify proteins themselves, it is also highly effective for deproteinizing a sample before the analysis of small, non-proteinaceous molecules in the remaining supernatant. omicsonline.orgresearchgate.net The mechanism involves the reversible association of a partially structured intermediate of the protein, which then aggregates and precipitates. nih.govnih.gov

In a typical procedure, cold TCA is added to the biological sample to a final concentration that can range from approximately 4% to 20% (w/v). omicsonline.orgresearchgate.net Studies have shown that a TCA concentration of 4.22% w/v can be optimal for precipitating the maximum amount of protein, while concentrations of 10-20% can precipitate over 80-88% of proteins. omicsonline.orgresearchgate.net After addition of TCA, the sample is vortexed and incubated on ice, followed by centrifugation to pellet the precipitated proteins. researchgate.net The clear supernatant, which contains the small molecule analyte S-(β-hydroxyethyl)-N-acetylcysteine, is then carefully collected for analysis. This method is effective for cleaning up samples for techniques like HPLC. researchgate.net

Solid-Phase Extraction (SPE): Another powerful extraction technique used for HEMA is solid-phase extraction (SPE). One method developed for HEMA in urine employs strong anion-exchange (SAX) SPE. nih.gov This technique separates compounds based on the ionic interaction between the negatively charged analyte (at an appropriate pH) and the positively charged sorbent in the SPE cartridge. The sample is loaded onto the conditioned cartridge, interfering substances are washed away, and the analyte of interest is then eluted with a specific solvent. This method provides a cleaner extract than simple precipitation, significantly reducing matrix effects and improving analytical sensitivity. nih.gov The preparation time per sample using this SPE method can be less than 10 minutes. nih.gov

Table 2: Summary of Sample Preparation Techniques

| Technique | Primary Use | Matrix | General Procedure | Source |

|---|---|---|---|---|

| Direct Dilution | Rapid quantification of HEMA | Urine | Acidification, centrifugation, dilution of supernatant with internal standard. | oup.com |

| Trichloroacetic Acid (TCA) Precipitation | Removal of protein interference | Plasma, Serum, Urine | Addition of cold TCA (4-20%), incubation, centrifugation, analysis of supernatant. | omicsonline.orgresearchgate.net |

| Solid-Phase Extraction (SPE) | Analyte isolation and purification | Urine | Sample loading onto an anion-exchange cartridge, washing, and elution of HEMA. | nih.gov |

S β Hydroxyethyl N Acetylcysteine As a Biomarker in Exposure Science

Role in Human Biomonitoring Studies for Environmental and Occupational Exposure

S-(β-hydroxyethyl)-N-acetylcysteine, also known as 2-hydroxyethyl mercapturic acid (HEMA), is a urinary metabolite that serves as a valuable biomarker in human biomonitoring for both environmental and occupational exposures to several hazardous chemicals. nih.govnih.gov Its presence in urine indicates that the body has been exposed to and has metabolized certain parent compounds. healthmatters.io The detection of HEMA is a key tool for assessing the internal dose of these xenobiotics, providing a more integrated picture of exposure than air monitoring alone, which may not account for all routes of uptake, such as dermal absorption. aacrjournals.orgresearchgate.net

Human biomonitoring using HEMA is crucial for understanding exposure levels in the general population and in specific occupational groups. nih.govepa.govmdpi.comnih.gov For instance, studies have established reference range concentrations of HEMA in the general adult population, which helps in identifying individuals or groups with elevated exposures. nih.govresearchgate.net A significant difference in HEMA levels has been observed between smokers and non-smokers, with smokers showing higher concentrations, likely due to the presence of HEMA-producing chemicals in tobacco smoke. nih.govresearchgate.net

In occupational settings, such as hospitals where ethylene (B1197577) oxide is used as a sterilant, monitoring urinary HEMA levels in workers is a method to assess their exposure to this gas. aacrjournals.orgresearchgate.net This biological monitoring can help in evaluating the effectiveness of protective measures and in assessing the risk for workers. aacrjournals.orgresearchgate.net The use of biomarkers like HEMA is becoming increasingly important for early and specific monitoring of cellular responses to chemical exposures. mdpi.com

Specific Applications as a Biomarker of Xenobiotic Exposure

Monitoring Acrylonitrile (B1666552) Exposure

S-(β-hydroxyethyl)-N-acetylcysteine (HEMA) is considered a potential biomarker for exposure to acrylonitrile. nih.gov Acrylonitrile is an industrial chemical also found in cigarette smoke. nih.gov Its metabolism in the body can lead to the formation of HEMA, along with other mercapturic acids like N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA) and N-acetyl-S-(1-cyano-2-hydroxyethyl)-cysteine (CHEMA). nih.gov

Studies involving factory workers have shown that while CEMA and CHEMA have a more direct and unambiguous linear correlation with personal acrylonitrile exposure, HEMA is also formed. nih.gov For non-exposed individuals, cigarette smoke is a primary source of the chemicals that lead to the formation of these mercapturic acids. nih.gov Interestingly, the ratios of these different metabolites can vary between species, suggesting differences in metabolic pathways. nih.gov

Assessment of Ethylene Oxide Exposure

Urinary S-(β-hydroxyethyl)-N-acetylcysteine (HEMA) is a recognized biomarker for assessing exposure to ethylene oxide. aacrjournals.orgresearchgate.netnih.govnih.gov Ethylene oxide is a gas used for sterilization in hospitals and in manufacturing processes. aacrjournals.orgresearchgate.netnih.gov The body metabolizes inhaled ethylene oxide through two main pathways: hydrolysis to ethylene glycol and conjugation with glutathione (B108866), which ultimately leads to the formation and excretion of HEMA in the urine. nih.govcdc.govnih.gov

Numerous studies have demonstrated the utility of HEMA in monitoring occupational exposure to ethylene oxide. aacrjournals.orgresearchgate.net For example, in hospital workers exposed to ethylene oxide, urinary HEMA concentrations were found to increase during a work shift, correlating with airborne ethylene oxide levels. aacrjournals.org This makes HEMA a useful tool for biological monitoring, as it reflects the total uptake of ethylene oxide, including through inhalation and potentially through the skin. aacrjournals.orgresearchgate.net

It is important to note that genetic variations in enzymes involved in ethylene oxide metabolism, such as glutathione S-transferase (GSTT1), can influence the amount of HEMA excreted for a given exposure level. aacrjournals.orgresearchgate.net Despite this inter-individual variability, HEMA remains a key biomarker for assessing ethylene oxide exposure in occupational health surveillance. aacrjournals.orgnih.gov

Research Findings on HEMA as a Biomarker for Ethylene Oxide Exposure

| Study Population | Key Findings | Reference |

| Hospital Workers | Urinary HEMA concentrations increased during the work shift and correlated with airborne ethylene oxide levels. The GSTT1 genotype influenced HEMA excretion. | aacrjournals.org |

| Rats (Inhalation) | The amount of HEMA excreted in urine over 24 hours varied linearly with the concentration of ethylene oxide exposure. | nih.gov |

| General Population | HEMA is detectable in the general population, with higher levels in smokers, indicating background exposure from various sources. | nih.gov |

Indicator for Vinyl Chloride Exposure

S-(β-hydroxyethyl)-N-acetylcysteine (HEMA) is a urinary metabolite that can indicate exposure to vinyl chloride. healthmatters.ionih.govepa.gov Vinyl chloride, a gas used primarily in the production of polyvinyl chloride (PVC), is metabolized in the body to reactive intermediates. epa.govcdc.gov One of the detoxification pathways for these intermediates is conjugation with glutathione, which leads to the formation of HEMA, among other metabolites like thiodiglycolic acid. epa.govcdc.gov

The presence of HEMA in urine suggests that an individual has been exposed to and has metabolized vinyl chloride. healthmatters.ioepa.gov However, HEMA is not specific to vinyl chloride exposure, as it is also a metabolite of other chemicals such as ethylene oxide and acrylonitrile. epa.govcdc.gov Therefore, while elevated HEMA levels can be an indicator of vinyl chloride exposure, they should be interpreted in the context of other potential exposures. epa.gov

Biomonitoring for vinyl chloride metabolites is typically useful for detecting recent exposures, as these metabolites are generally excreted from the body within about 24 hours. epa.gov

Surveillance of Ethylene Dibromide Exposure

S-(β-hydroxyethyl)-N-acetylcysteine (HEMA) is a urinary metabolite of ethylene dibromide (EDB), a fumigant and gasoline additive. nih.govresearchgate.netnih.gov The detection of HEMA in urine can be used to assess human exposure to EDB. nih.govresearchgate.net The metabolic pathway involves the conjugation of EDB with glutathione, which is then further processed to form HEMA.

Information about the background levels of HEMA in the general population is essential for interpreting biomonitoring data and identifying individuals with potentially significant exposures to EDB and other HEMA parent compounds. nih.govresearchgate.net Sensitive analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been developed to quantify HEMA in urine, allowing for the detection of low-level environmental exposures. nih.gov

Differential Analysis and Distinction from Isomeric Metabolites and Other Mercapturic Acids

The analysis of S-(β-hydroxyethyl)-N-acetylcysteine (HEMA) in biological samples requires methods that can distinguish it from isomeric metabolites and other mercapturic acids to ensure specificity. nih.gov For example, when monitoring exposure to propylene (B89431) oxide, the isomeric metabolite N-acetyl-S-(2-hydroxypropyl)cysteine (2-HPMA) is formed. nih.govresearchgate.net Similarly, exposure to acrolein results in the formation of N-acetyl-S-(3-hydroxypropyl)cysteine (3-HPMA). nih.gov

Advanced analytical techniques, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), are essential for the simultaneous and specific quantification of these different mercapturic acids in urine. nih.gov These methods utilize the distinct molecular weights and fragmentation patterns of each compound to differentiate them. nih.gov The use of isotopically labeled internal standards for each analyte further enhances the accuracy and reliability of the measurements by correcting for variations in sample preparation and instrument response. nih.govnih.gov

Distinguishing HEMA from other mercapturic acids is crucial because different parent compounds can lead to the formation of structurally similar metabolites. nih.gov For instance, in the context of acrylonitrile exposure, HEMA is formed alongside N-acetyl-S-(1-cyano-2-hydroxyethyl)-cysteine (CHEMA) and N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA). nih.gov The relative amounts of these metabolites can provide more specific information about the exposure source and metabolic pathways involved. nih.gov Therefore, differential analysis is a cornerstone of accurate and specific biomonitoring of exposure to various xenobiotics.

Establishment and Interpretation of Reference Range Concentrations in Diverse Populations

The establishment of reliable reference ranges for S-(β-hydroxyethyl)-N-acetylcysteine (HEMA), a key urinary metabolite of several volatile organic compounds, is crucial for accurately assessing human exposure to these hazardous chemicals. These ranges provide a baseline against which exposed individuals or populations can be compared, allowing for the identification of exposures that exceed typical background levels. Research has focused on defining these concentrations in various populations, with notable differences observed based on factors such as smoking status and geographical location.

One of the most comprehensive datasets for HEMA reference ranges comes from the U.S. National Health and Nutrition Examination Survey (NHANES). An analysis of urine samples from 412 adult participants in the Third NHANES (NHANES II) established foundational reference values for the U.S. population. In this study, HEMA was detectable in 71% of the samples. The creatinine-corrected concentrations spanned a wide range, from less than 0.68 µg/g creatinine (B1669602) to 58.7 µg/g creatinine. The 95th percentile concentration was determined to be 11.2 µg/g creatinine, while the geometric mean and median were both 1.6 µg/g creatinine. nih.gov A later analysis of the NHANES data from 2011–2016, involving 7,416 participants over the age of 12, found detectable levels of HEMA in 40% of non-smokers.

A critical factor influencing HEMA levels is tobacco smoke, which contains parent compounds of HEMA such as ethylene oxide and acrylonitrile. The NHANES II study revealed a significant difference in HEMA concentrations between smokers and non-smokers. nih.gov The geometric mean concentration of HEMA in smokers was 2.8 µg/g creatinine, more than double the level found in non-smokers (1.1 µg/g creatinine). nih.gov The 2011–2016 NHANES data further solidified this finding, with HEMA being detected in 85% of exclusive cigarette smokers, and a median concentration of 2.54 ng/mL, significantly higher than in non-smokers.

Data from other regions, such as Germany, have also contributed to our understanding of HEMA reference ranges. A study of 28 individuals from the general German population with no known occupational exposure reported median HEMA levels of 5.3 µg/L in smokers and 2.0 µg/L in non-smokers, further underscoring the impact of smoking on HEMA excretion.

While data for adult populations in the U.S. and Germany are available, there is a notable lack of established reference ranges for S-(β-hydroxyethyl)-N-acetylcysteine in other diverse populations, particularly in Asian populations and in children. Studies on urinary biomarkers in Chinese and other Asian populations have been conducted for other compounds, but specific data for HEMA in the general population, including different age groups, are not yet well-documented in readily available literature. Similarly, while pediatric reference intervals for various clinical chemistry and hematology parameters are established, specific reference ranges for HEMA in children remain an area requiring further research. oncohemakey.comnih.govnih.govuiowa.edunih.govnih.govresearchgate.netfrontierspartnerships.orgnih.govchop.edunih.gov

Interactive Data Table: Reference Range Concentrations of S-(β-hydroxyethyl)-N-acetylcysteine (HEMA) in Urine

| Population | Subgroup | Number of Participants | Detection Rate | Geometric Mean (µg/g creatinine) | Median (µg/g creatinine) | 95th Percentile (µg/g creatinine) | Data Source |

| U.S. Adults | General | 412 | 71% | 1.6 | 1.6 | 11.2 | NHANES II nih.gov |

| U.S. Adults | Non-smokers | - | 40% | 1.1 | < LOD | - | NHANES 2011-2016 |

| U.S. Adults | Smokers | - | 85% | 2.8 | 2.54 ng/mL | - | NHANES II nih.gov, NHANES 2011-2016 |

| German Adults | Non-smokers | 14 | - | - | 2.0 µg/L | - | - |

| German Adults | Smokers | 14 | - | - | 5.3 µg/L* | - | - |

*Note: Units may vary between studies (e.g., µg/g creatinine vs. ng/mL or µg/L). Direct comparison should be made with caution.

Utility in Understanding Detoxification Processes and Metabolic Fluxes

The measurement of urinary S-(β-hydroxyethyl)-N-acetylcysteine serves as a valuable tool for gaining insights into the complex processes of detoxification and metabolic fluxes of xenobiotics within the human body. HEMA is a final product of the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds. This pathway involves the conjugation of the xenobiotic with glutathione (GSH), a critical endogenous antioxidant, in a reaction often catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further metabolized to a cysteine conjugate and finally to the N-acetylcysteine conjugate (mercapturic acid), which is excreted in the urine.

The formation of HEMA is a direct consequence of the body's effort to detoxify reactive compounds like ethylene oxide. researchgate.net Following exposure, ethylene oxide is metabolized via two primary pathways: hydrolysis to ethylene glycol and conjugation with glutathione. nih.gov The latter pathway leads to the formation of S-(2-hydroxyethyl)glutathione, which is subsequently processed to HEMA. Therefore, the amount of HEMA excreted in the urine can provide a quantitative measure of the extent to which the glutathione conjugation pathway is utilized in the detoxification of ethylene oxide.

Studies in animal models have demonstrated a clear dose-response relationship between exposure to ethylene oxide and the urinary excretion of HEMA. In rats exposed to varying concentrations of ethylene oxide, the amount of HEMA excreted in a 24-hour period was found to be linearly correlated with the exposure concentration. researchgate.net This linear relationship underscores the utility of HEMA as a biomarker for quantifying the metabolic flux through the glutathione-dependent detoxification pathway for ethylene oxide. Furthermore, at very high doses, a saturation of the glutathione conjugation pathway has been observed in rats, indicating that the measurement of HEMA can also provide insights into the capacity and potential limitations of this detoxification route. researchgate.net

The utility of HEMA in understanding metabolic fluxes is further enhanced by considering the genetic variability in the enzymes responsible for detoxification, particularly the glutathione S-transferases. Polymorphisms in GST genes, such as GSTM1, GSTT1, and GSTP1, can lead to variations in enzyme activity, which in turn can influence the rate of glutathione conjugation and, consequently, the amount of HEMA excreted.

A study of hospital workers occupationally exposed to ethylene oxide found that individuals with a non-null GSTT1 genotype had increased concentrations of HEMA in their urine at the end of a work shift, even after accounting for exposure levels and other potential confounding factors. nih.gov This finding directly demonstrates that an individual's genetic makeup can significantly impact the metabolic flux of ethylene oxide through the glutathione conjugation pathway, and that urinary HEMA levels can reflect these differences. Studies on other xenobiotics have also shown that GST polymorphisms can influence clinical outcomes and the degree of oxidative damage, further highlighting the importance of this detoxification pathway. nih.govnih.gov

By measuring urinary HEMA in conjunction with genotyping for relevant GST polymorphisms, researchers can gain a more nuanced understanding of an individual's or a population's capacity to detoxify specific xenobiotics. This approach can help to identify subpopulations that may be more susceptible to the toxic effects of compounds like ethylene oxide due to less efficient detoxification pathways. In essence, S-(β-hydroxyethyl)-N-acetylcysteine acts as a reporter molecule, providing a window into the dynamic interplay between exposure, genetic predisposition, and the metabolic flux of detoxification processes.

Synthesis and Derivatization Approaches for N Acetylcysteine and Its Analogues

Chemical Synthesis Pathways for N-Acetylcysteine

The production of N-acetylcysteine primarily involves the acetylation of the amino acid L-cysteine. This can be achieved through several synthetic routes, which can be broadly categorized into single-batch and multi-stage strategies.

Single-Batch Synthesis: A notable single-batch process for synthesizing N-acetylcysteine involves the use of N-acylbenzotriazole as an acylating agent. orgsyn.org In this method, N-acetyl-1H-benzotriazole is first prepared and then reacted with L-cysteine in methanol. orgsyn.org This approach is presented as an efficient alternative to more complex multi-stage processes, offering a high yield in a single step. orgsyn.org Another direct acylation method involves treating L-cysteine hydrochloride monohydrate with acetic anhydride (B1165640) in the presence of sodium acetate (B1210297) in a solvent mixture like aqueous tetrahydrofuran. mdpi.com

Multi-Stage Synthesis: More traditional or alternative methods often involve multiple steps. One such strategy begins with the acylation of L-cystine, the disulfide-linked dimer of cysteine. The resulting bis-acetyl-L-cystine is then subjected to a reduction step, using agents like metallic zinc or electrochemical methods, to cleave the disulfide bond and yield two molecules of N-acetylcysteine. mdpi.com This multi-step approach requires careful control of reaction conditions and subsequent purification to remove byproducts and unreacted reagents. mdpi.com

The choice of reagents and reaction conditions is critical in directing the synthesis towards high yields and purity of N-acetylcysteine.

| Reagent/Condition | Role in Synthesis | Reference |

| Acetic Anhydride | A common acetylating agent used to introduce the acetyl group onto the nitrogen atom of L-cysteine. mdpi.com | mdpi.com |

| N-acetyl-1H-benzotriazole | An effective acylation agent that facilitates the formation of the peptide bond with L-cysteine in a single-batch process. orgsyn.org | orgsyn.org |

| Thionyl Chloride (SOCl₂) & Acetic Acid | Used to prepare the N-acetyl-1H-benzotriazole intermediate. SOCl₂ is highly reactive and requires careful handling. orgsyn.org | orgsyn.org |

| Sodium Acetate | Acts as a base to neutralize the hydrochloride salt of L-cysteine, enabling the subsequent acylation reaction. mdpi.com | mdpi.com |

| Methanol/Aqueous Tetrahydrofuran | Solvents used to dissolve the reactants and facilitate the reaction. The choice of solvent can influence reaction rates and product solubility. orgsyn.orgmdpi.com | orgsyn.orgmdpi.com |

| Temperature | Reactions are often conducted at controlled temperatures, from cooling with external baths to heating at reflux, to optimize reaction kinetics and minimize side reactions. orgsyn.orgmdpi.com | orgsyn.orgmdpi.com |

| pH | The pH of the reaction mixture is carefully controlled, often through the addition of bases, to ensure the reactants are in their most reactive forms. For instance, a pH of around 5 was noted in the N-acetyl-1H-benzotriazole method. orgsyn.org | orgsyn.org |

Strategies for the Synthesis of S-Substituted N-Acetylcysteine Conjugates

The synthesis of S-substituted N-acetylcysteine conjugates, such as S-(β-hydroxyethyl)-N-acetylcysteine, involves the specific alkylation of the thiol group of N-acetylcysteine. A direct and effective method for synthesizing S-(β-hydroxyethyl)-N-acetylcysteine, also known as 2-(hydroxyethyl)mercapturic acid, is the reaction of N-acetylcysteine with 2-bromoethanol. researchgate.net This reaction results in the formation of a thioether bond between the sulfur atom of NAC and the ethyl group of 2-bromoethanol, with the hydroxyl group remaining intact.

Another strategy for forming such conjugates involves the reaction of N-acetylcysteine with electrophilic compounds. For instance, N-acetylcysteine can react with 2-hydroxyethyl methacrylate (B99206) (HEMA) to form an adduct, which has been identified as a detoxification pathway for HEMA. researchgate.net These reactions highlight the nucleophilic nature of the thiol group in NAC, which readily attacks electrophilic centers to form stable S-conjugates. researchgate.net

The formation of these conjugates is also a significant metabolic pathway in vivo for various xenobiotics. nih.gov For example, S-(β-hydroxyethyl)-N-acetylcysteine is a known urinary metabolite of compounds like ethylene (B1197577) oxide and vinyl chloride. healthmatters.io

Purification Methodologies for N-Acetylcysteine Derivatives

The purification of N-acetylcysteine and its derivatives is a critical step to ensure the removal of unreacted starting materials, byproducts, and solvents, leading to a product of high purity suitable for its intended application. utah.ae

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution. mdpi.com For N-acetylcysteine, a mixture of rectified spirit and water has been used for recrystallization. nih.gov

Chromatography: Various chromatographic techniques are employed for purification. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and purity analysis of NAC and its derivatives. orgsyn.orgmdpi.com For instance, preparative reverse-phase HPLC has been used to purify S-substituted NAC conjugates.

Filtration: This is a basic but essential step to separate the solid product from the reaction mixture or recrystallization solvent. mdpi.comutah.ae

Solvent Extraction/Washing: This technique is used to remove impurities based on their differential solubility in various solvents. For example, after synthesis, the reaction mixture might be washed with specific solvents to remove byproducts. orgsyn.org In one described purification of NAC, diethyl ether was used to dissolve and remove the benzotriazole (B28993) byproduct, as NAC is insoluble in it. orgsyn.org

The purity of the final product is often assessed using analytical techniques such as HPLC, which can provide a percentage of purity, and melting point analysis. orgsyn.org

Development of Isotope-Labeled Analogues for Research Applications

Isotope-labeled analogues of N-acetylcysteine and its derivatives are invaluable tools in research, particularly in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry. rsc.org

The synthesis of these labeled compounds involves incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure.

Deuterium Labeling: A deuterium-labeled version of S-(β-hydroxyethyl)-N-acetylcysteine, specifically N-Acetyl-S-(2-hydroxyethyl)-L-cysteine-d₄, has been synthesized. This labeled compound can be used as an internal standard for the accurate quantification of the unlabeled analyte in biological samples using methods like isotope-dilution HPLC-MS/MS. rsc.org

Carbon-13 Labeling: The synthesis of ¹³C-labeled N-acetylcysteine analogues has also been described. One approach involves the acetylation of a cysteine conjugate with ¹³C-acetyl chloride. This introduces the ¹³C label at a specific position in the acetyl group.

The development of these isotope-labeled standards is crucial for establishing reliable and sensitive analytical methods to detect and quantify NAC and its metabolites in biological matrices like urine, which is important for biomonitoring studies of exposure to various xenobiotics. nih.govrsc.org

Future Research Directions and Unresolved Questions in S β Hydroxyethyl N Acetylcysteine Research

Detailed Elucidation of Specific Cellular Receptors or Direct Binding Partners

A significant gap in the current understanding of HENA lies in the identification of its specific cellular receptors or direct binding partners. While it is known to be a metabolite of the glutathione (B108866) conjugation pathway, its direct molecular interactions within the cell are largely uncharacterized. Future research should focus on identifying proteins or other macromolecules that HENA directly binds to. Techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screening could be employed to uncover these interactions. Understanding these binding partners is crucial, as it could reveal novel signaling pathways or cellular processes modulated by HENA, independent of its role as a simple detoxification product. For instance, studies on other molecules have successfully used such approaches to identify direct targets and elucidate their functions. nih.govresearchgate.net

Comprehensive Mapping of Complete Metabolic Fates and Intermediates

The metabolic pathway of HENA is not entirely mapped out. While its formation from the conjugation of glutathione to electrophilic compounds is established, the complete downstream metabolic fate and all potential intermediates are not fully known. nih.gov Future metabolomic studies should aim to trace the biotransformation of HENA within various cellular compartments and tissues. This would involve the use of isotope labeling to follow the molecule's journey and identify all subsequent metabolites. A thorough understanding of its metabolic network is essential for accurately interpreting its presence and concentration in biological samples as a biomarker. Research into the metabolism of related compounds like N-acetylcysteine (NAC) has shown a complex biotransformation process leading to various conjugates and further metabolites, suggesting a similarly intricate fate for HENA. nih.govnih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Validation

To validate the mechanistic insights gained from molecular and metabolic studies, the development of more sophisticated in vitro and in vivo models is imperative. Current research often relies on simple cell cultures or animal models that may not fully recapitulate the complexity of human physiology. nih.gov Future efforts should focus on creating advanced models such as 3D organoids or humanized animal models. These models would allow for a more accurate investigation of HENA's effects in a context that more closely mimics human tissues and organs. nih.gov For example, in vivo models have been instrumental in understanding the physiological effects of various compounds and could be adapted to study HENA's specific roles. researchgate.net

Integration of "Omics" Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

A systems-level understanding of HENA's biological impact can be achieved through the integration of various "omics" technologies. Proteomics can identify changes in protein expression and post-translational modifications in response to HENA, while metabolomics can provide a comprehensive snapshot of the metabolic perturbations it causes. nih.govnih.gov By combining these datasets, researchers can construct a more holistic view of the cellular response to HENA exposure. This integrated approach has been successfully applied to understand the effects of other compounds and could reveal previously unknown pathways and networks influenced by HENA. nih.gov

Comparative Mechanistic Studies with Other N-Acetylcysteine Analogues and Mercapturic Acids

To better understand the specific functions of HENA, it is crucial to conduct comparative studies with other N-acetylcysteine analogues and mercapturic acids. By comparing the molecular and cellular effects of HENA to structurally similar compounds, researchers can delineate the activities unique to HENA from the more general effects of this class of molecules. This comparative approach will help to isolate the specific structure-activity relationships that define HENA's biological profile. For instance, comparing its effects to its parent compound, N-acetylcysteine, could highlight the significance of the β-hydroxyethyl group in its interactions and metabolic fate. nih.govnih.gov

Investigation of Endogenous Production and Biological Roles, if any, independent of Xenobiotic Exposure

A fundamental and largely unexplored question is whether HENA is produced endogenously and possesses biological roles independent of exposure to foreign compounds. While HENA is a known metabolite of various xenobiotics, the possibility of its natural occurrence and function in normal physiology cannot be dismissed. nih.gov Future research should investigate the potential for endogenous synthesis of HENA and explore its physiological roles in the absence of xenobiotic stimuli. This line of inquiry could uncover novel signaling or regulatory functions for HENA, similar to how other endogenous molecules, once thought to be mere metabolic byproducts, were later found to have significant biological activities. nih.govnih.govmdpi.com

Q & A

Q. What experimental models are suitable for studying the antioxidant mechanisms of NAC and its derivatives?

Methodological Answer:

- In vitro models : Use human T-cell cultures to assess immune cell activity (e.g., phagocytosis, cytokine release) .

- Animal models : Employ ischemia-reperfusion injury models (e.g., renal or hepatic) to evaluate glutathione restoration and oxidative stress markers (e.g., malondialdehyde) .

- DNA damage assays : Quantify 8-oxo-2'-deoxyguanosine (8-oxodG) in isolated DNA treated with NAC and metal ions (e.g., Cu[II]) to probe pro-oxidant effects .